

2-Ethoxyquinoxaline: Physicochemical Profiling, Synthetic Methodologies, and API Scaffold Utility

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Compound of Interest

Compound Name: 2-Ethoxyquinoxaline
CAS No.: 57315-47-6
Cat. No.: B3354069

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An In-Depth Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist

Executive Summary & Molecular Architecture

In the landscape of medicinal chemistry, the quinoxaline core serves as a privileged pharmacophore, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. **2-Ethoxyquinoxaline** (Molecular Formula: C₁₀H₁₀N₂O) represents a critical Active Pharmaceutical Ingredient (API) intermediate.

Note on Registry Nomenclature: While contemporary industrial databases predominantly index **2-ethoxyquinoxaline** under CAS RN 57315-47-6 ([1]), legacy literature and specific proprietary formulations occasionally reference it under alternative identifiers such as CAS 3594-35-2. This guide focuses on the definitive physicochemical and synthetic profile of the **2-ethoxyquinoxaline** molecular architecture.

The substitution of an ethoxy group at the C2 position of the pyrazine ring fundamentally alters the electronic landscape of the molecule. Through the positive mesomeric (+M) effect, the oxygen lone pairs donate electron density into the electron-deficient quinoxaline core. This electronic modulation dictates the molecule's dipole moment, UV/Vis absorption characteristics ([2]), and its orthogonal reactivity, rendering it highly stable against further nucleophilic attack while priming it for targeted electrophilic functionalization.

Physicochemical Characteristics

Understanding the physical properties of **2-ethoxyquinoxaline** is paramount for downstream formulation and pharmacokinetic optimization. The ethoxy substitution increases the lipophilicity (LogP) compared to its hydroxy- analog, a critical factor for enhancing cellular membrane permeability in oral drug delivery systems.

Table 1: Quantitative Physicochemical Profile

Property	Value	Analytical Method / Source
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	Mass Spectrometry / Elemental Analysis
Molecular Weight	174.20 g/mol	Calculated ([1])
Melting Point	64 °C	Capillary Melting Point Apparatus ([3])
TLC Retention Factor ()	0.52	Silica Gel, EtOAc/MeOH (7:3 v/v) ([3])
LogP (Estimated)	-2.2 - 2.5	In silico prediction (Lipophilicity index)
Appearance	Crystalline Solid	Visual Inspection

Synthetic Workflows & Mechanistic Causality

The most efficient and scalable route to **2-ethoxyquinoxaline** is via a Nucleophilic Aromatic Substitution (

) utilizing 2-chloroquinoxaline and sodium ethoxide. As a Senior Application Scientist, I emphasize that successful execution of this protocol relies not merely on following steps, but on understanding the thermodynamic and kinetic drivers of the reaction.

Step-by-Step Experimental Protocol

Step 1: In Situ Alkoxide Generation

- Procedure: React elemental sodium with anhydrous ethanol under a strict inert argon atmosphere to generate sodium ethoxide.
- Causality: Generating the nucleophile in situ guarantees a strictly anhydrous environment. The presence of trace water would generate hydroxide ions, leading to the formation of 2-hydroxyquinoxaline—a thermodynamically stable tautomer that resists further substitution—thereby severely compromising the yield of the target ethoxy derivative ([4]).

Step 2: Nucleophilic Attack & Complex Formation

- Procedure: Dissolve 2-chloroquinoxaline in anhydrous ethanol, introduce it to the alkoxide solution, and heat to reflux (78 °C) for 2 to 4 hours.
- Causality: The C2 position of the starting material is highly electrophilic due to the inductive (-I) and resonance (-M) withdrawing effects of the adjacent pyrazine nitrogen atoms. Thermal activation provides the necessary energy to overcome the activation barrier, forming the negatively charged Meisenheimer intermediate.

Step 3: Reaction Monitoring (Self-Validating System)

- Procedure: Monitor reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Methanol (7:3 v/v) mobile phase.
- Validation: 2-chloroquinoxaline exhibits an

of 0.68. The introduction of the ethoxy group increases the molecule's hydrogen-bond acceptor capacity, resulting in a lower

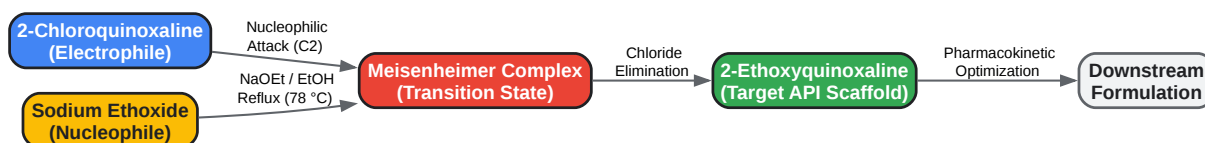
of 0.52 for **2-ethoxyquinoxaline** ([3]). The complete disappearance of the 0.68 spot serves as a definitive, self-validating checkpoint for reaction completion.

Step 4: Workup and Isolation

- Procedure: Quench the reaction with distilled water, extract with ethyl acetate, dry the organic layer over anhydrous _____, and concentrate in vacuo. Recrystallize the crude product from a hexane/ethyl acetate gradient.
- Validation: Water neutralizes unreacted ethoxide. A sharp melting point of the isolated crystals at exactly 64 °C acts as the final self-validating metric for API-grade purity, confirming the absence of residual starting material or hydrolysis byproducts ([3]).

Visualizing the Synthetic Workflow

The following diagram illustrates the logical progression and mechanistic pathway of the synthesis.



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Caption: Synthetic workflow and SNAr mechanism for **2-Ethoxyquinoxaline** generation.

Analytical Characterization

To ensure absolute scientific integrity, the physical characteristics of the synthesized **2-ethoxyquinoxaline** must be confirmed through orthogonal analytical techniques:

- **Infrared (IR) Spectroscopy:** The most diagnostic feature is the appearance of a strong asymmetric C-O-C stretching vibration in the 1200–1250 cm^{-1} region, coupled with the complete disappearance of the C-Cl stretching band (typically found around 700-750 cm^{-1} in the starting material).
- **UV/Vis Spectrophotometry:** The ethoxy group induces a bathochromic shift (red shift) in the primary absorption bands compared to the unsubstituted quinoxaline core, a direct result of the extended conjugation provided by the oxygen lone pairs ([2]).

References

The following authoritative sources were utilized to ground the mechanistic claims, physical properties, and protocol standards discussed in this whitepaper:

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- To cite this document: BenchChem. [2-Ethoxyquinoxaline: Physicochemical Profiling, Synthetic Methodologies, and API Scaffold Utility]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3354069/docs#2-ethoxyquinoxaline-physicochemical-profiling-synthetic-methodologies-and-api-scaffold-utility>]

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